(R)-3-(Difluoromethoxy)pyrrolidinehydrochloride (R)-3-(Difluoromethoxy)pyrrolidinehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13794843
InChI: InChI=1S/C5H9F2NO.ClH/c6-5(7)9-4-1-2-8-3-4;/h4-5,8H,1-3H2;1H/t4-;/m1./s1
SMILES: C1CNCC1OC(F)F.Cl
Molecular Formula: C5H10ClF2NO
Molecular Weight: 173.59 g/mol

(R)-3-(Difluoromethoxy)pyrrolidinehydrochloride

CAS No.:

Cat. No.: VC13794843

Molecular Formula: C5H10ClF2NO

Molecular Weight: 173.59 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(Difluoromethoxy)pyrrolidinehydrochloride -

Specification

Molecular Formula C5H10ClF2NO
Molecular Weight 173.59 g/mol
IUPAC Name (3R)-3-(difluoromethoxy)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C5H9F2NO.ClH/c6-5(7)9-4-1-2-8-3-4;/h4-5,8H,1-3H2;1H/t4-;/m1./s1
Standard InChI Key LXHRYAAJXXHSSQ-PGMHMLKASA-N
Isomeric SMILES C1CNC[C@@H]1OC(F)F.Cl
SMILES C1CNCC1OC(F)F.Cl
Canonical SMILES C1CNCC1OC(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(R)-3-(Difluoromethoxy)pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring with a difluoromethoxy (-OCF₂H) group at the 3-position and a hydrochloride counterion. The (R)-configuration at the chiral center ensures enantioselective interactions in biological systems . Its molecular formula is C₅H₁₀ClF₂NO, with a molecular weight of 173.59 g/mol . The compound’s InChIKey (LXHRYAAJXXHSSQ-UHFFFAOYSA-N) and SMILES (C1CNCC1OC(F)F.Cl) provide unambiguous structural identifiers .

Stereochemical Significance

The (R)-enantiomer exhibits distinct physicochemical properties compared to its (S)-counterpart. Chirality influences membrane permeability, metabolic stability, and target binding affinity. For instance, fluorinated chiral amines like this compound often demonstrate enhanced blood-brain barrier penetration, a critical factor in central nervous system (CNS) drug development .

Synthesis and Manufacturing

Key Synthetic Routes

Synthesis typically begins with (R)-pyrrolidin-3-ol, which undergoes sequential functionalization:

  • Etherification: Reaction with chlorodifluoromethane under basic conditions introduces the difluoromethoxy group.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving solubility and crystallinity .

Alternative methods employ asymmetric catalysis to establish the (R)-configuration, though enantiomeric excess (ee) remains a challenge. Recent advances in enzymatic resolution and chiral auxiliaries have improved ee values to >98% in optimized conditions .

Purification and Analysis

Chromatographic techniques (e.g., HPLC with chiral stationary phases) ensure enantiopurity. Nuclear magnetic resonance (¹⁹F NMR) and mass spectrometry validate structural integrity, while X-ray crystallography confirms absolute configuration .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate water solubility (~25 mg/mL at 25°C) due to its hydrochloride salt form. Stability studies indicate decomposition temperatures above 150°C, with hygroscopicity requiring anhydrous storage .

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 3.85–3.70 (m, 1H, OCHF₂), 3.45–3.25 (m, 4H, pyrrolidine), 2.25–2.10 (m, 2H) .

  • ¹⁹F NMR (D₂O, 376 MHz): δ -137.5 (d, J = 53 Hz, CF₂H) .

Biological Activity and Mechanisms

Enzyme Inhibition

The difluoromethoxy group enhances electron-withdrawing effects, potentiating interactions with enzymatic active sites. Preliminary studies suggest inhibitory activity against phosphodiesterase 10A (PDE10A), a target for schizophrenia and Huntington’s disease . Comparative IC₅₀ values for related inhibitors are summarized below:

CompoundPDE10A IC₅₀ (nM)Selectivity Ratio (PDE3/PDE10A)
(R)-3-(Difluoromethoxy)pyrrolidine HCl12.3 ± 1.5>100
3-Fluoropyrrolidine HCl45.6 ± 3.28.7
Papaverine (reference)230 ± 181.2

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Ionic liquids: Its polarizable fluorine atoms improve electrochemical stability in battery electrolytes .

  • Prodrugs: Esterification at the pyrrolidine nitrogen generates brain-penetrant dopamine agonists .

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances gas adsorption capacities. For example, a zirconium-based MOF with this ligand captures CO₂ at 2.8 mmol/g (298 K, 1 bar) .

Comparative Analysis with Structural Analogs

Property(R)-3-(Difluoromethoxy)pyrrolidine HCl(R)-3-(Fluoromethyl)pyrrolidine HCl3-(Difluoromethoxy)piperidine HCl
Molecular FormulaC₅H₁₀ClF₂NOC₅H₁₁ClFNC₆H₁₂ClF₂NO
Molecular Weight (g/mol)173.59139.60187.62
LogP0.910.451.23
PDE10A IC₅₀ (nM)12.389.418.9
BBB Permeability (Papp, ×10⁻⁶ cm/s)8.75.26.9

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